Octamoxin
Overview
Description
Preparation Methods
The synthesis of octamoxin involves the reaction of octan-2-one with hydrazine hydrate under reflux conditions. The reaction typically proceeds as follows:
- Octan-2-one is mixed with hydrazine hydrate in a suitable solvent such as ethanol.
- The mixture is heated under reflux for several hours.
- The product, this compound, is then isolated by distillation or crystallization .
Chemical Reactions Analysis
Octamoxin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding hydrazones.
Reduction: The compound can be reduced to form primary amines.
Substitution: this compound can undergo nucleophilic substitution reactions with various electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides .
Scientific Research Applications
Chemistry: As a hydrazine derivative, octamoxin is of interest in the synthesis of other hydrazine-based compounds.
Biology: The compound’s ability to inhibit monoamine oxidase makes it a valuable tool in studying the role of this enzyme in biological systems.
Medicine: Although no longer used clinically, this compound’s antidepressant properties have been the subject of pharmacological research.
Mechanism of Action
Octamoxin exerts its effects by irreversibly inhibiting monoamine oxidase, an enzyme responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting this enzyme, this compound increases the levels of these neurotransmitters in the brain, which can help alleviate symptoms of depression .
Comparison with Similar Compounds
Octamoxin is similar to other hydrazine-based monoamine oxidase inhibitors, such as phenelzine and isocarboxazid. this compound is unique in its specific chemical structure and pharmacological profile. Similar compounds include:
Phenelzine: Another hydrazine-based MAOI used as an antidepressant.
Isocarboxazid: A non-hydrazine MAOI with similar antidepressant effects.
Tranylcypromine: A non-hydrazine MAOI with a different chemical structure but similar pharmacological effects.
This compound’s uniqueness lies in its specific molecular structure, which contributes to its distinct pharmacological properties.
Properties
CAS No. |
4684-87-1 |
---|---|
Molecular Formula |
C8H20N2 |
Molecular Weight |
144.26 g/mol |
IUPAC Name |
octan-2-ylhydrazine |
InChI |
InChI=1S/C8H20N2/c1-3-4-5-6-7-8(2)10-9/h8,10H,3-7,9H2,1-2H3 |
InChI Key |
FODQIVGFADUBKE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(C)NN |
Canonical SMILES |
CCCCCCC(C)NN |
65500-65-4 4684-87-1 |
|
Synonyms |
1-Methylheptylhydrazine |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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